ATTO 425 azide chemical structure and properties
ATTO 425 azide chemical structure and properties
An In-depth Technical Guide to ATTO 425 Azide (B81097) for Researchers and Drug Development Professionals
Introduction
ATTO 425 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, significant photostability, and a low molecular weight.[1][2][3][4] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[1][3][5] The azide derivative, ATTO 425 azide, is specifically designed for bioorthogonal labeling reactions, most notably "click chemistry," enabling the precise and efficient attachment of the fluorescent dye to biomolecules such as DNA, RNA, and proteins.[2][6]
Chemical Structure and Physicochemical Properties
ATTO 425 azide is the azide derivative of the ATTO 425 dye.[7][8] Its molecular formula is C30H43N5O8.[7] The dye's structure and properties make it a robust tool for various bioanalytical applications.[1][9]
Quantitative Data Summary
The key physicochemical and spectroscopic properties of ATTO 425 azide are summarized in the table below. The optical data are typically measured for the carboxy derivative in an aqueous solution like PBS (pH 7.4).[2][6]
| Property | Value | Reference |
| Molecular Weight (MW) | 601.69 g/mol ; ~602 g/mol | [2][7] |
| Excitation Maximum (λabs) | 439 nm | [1][2][7][8] |
| Emission Maximum (λfl) | 485 nm | [1][2] |
| Molar Extinction Coefficient (εmax) | 4.5 x 104 M-1 cm-1 | [1][2] |
| Fluorescence Quantum Yield (ηfl) | 90% | [1][2] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2] |
| Correction Factor (CF260) | 0.19 | [1][2] |
| Correction Factor (CF280) | 0.17 | [1][2] |
Core Application: Click Chemistry
ATTO 425 azide is a reagent primarily used in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[2][10] The azide group on the dye allows it to react with alkyne-functionalized molecules to form a stable triazole linkage. This specificity is crucial in complex biological environments where side reactions with other functional groups like amines and sulfhydryls need to be avoided.[11]
ATTO 425 azide can participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for biomolecule labeling.[7][8][10][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click chemistry variant. It involves the reaction of the azide with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7][8] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for labeling living cells.[7][8]
Experimental Protocols
The following is a generalized protocol for labeling an alkyne-modified oligonucleotide with ATTO 425 azide using CuAAC. This protocol can be adapted for other biomolecules, but optimization may be required.
Materials and Reagents
-
ATTO 425 azide
-
Alkyne-modified oligonucleotide
-
Solvents: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[12]
-
Buffers (e.g., phosphate (B84403) buffer, sodium acetate)
-
Ethanol (B145695) for precipitation
Stock Solution Preparation[11][12]
-
ATTO 425 Azide (Solution A) : Dissolve 1.0 mg of ATTO 425 azide in an appropriate volume of DMSO or a 1:1 DMSO/t-BuOH solution to achieve a high concentration (e.g., 10-50 mM).[11] Prepare this solution immediately before use.[6]
-
Alkyne-Oligonucleotide (Solution B) : Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of approximately 2 mM.[11]
-
Copper Catalyst (Solution C) : Prepare a 100 mM solution of CuSO4 in water.[12]
-
Ligand (Solution D) : Prepare a 100-200 mM solution of the chosen ligand (e.g., THPTA) in water or a 0.1 M solution of TBTA in a 3:1 DMSO/t-BuOH mixture.[11][12]
-
Reducing Agent (Solution E) : Prepare a fresh 100 mM solution of sodium ascorbate in water. This solution must be made immediately before use as it is prone to oxidation.[12]
Labeling Protocol[11][12]
-
In a microcentrifuge tube, combine the alkyne-oligonucleotide solution with a 5- to 10-fold molar excess of the ATTO 425 azide stock solution.[11]
-
In a separate tube, pre-mix the CuSO4 solution and the ligand solution. For THPTA, a 1:2 ratio of Cu:Ligand is common.[12]
-
Add the copper/ligand complex to the oligonucleotide/dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants should be as high as possible for maximum efficiency.[11]
-
Incubate the reaction mixture. The reaction can proceed at room temperature for 1-4 hours or can be accelerated by incubating at a higher temperature (e.g., 40-45°C) for about 30 minutes.[11] Protect the reaction from light.
Purification of the Labeled Oligonucleotide[11][13]
-
After the reaction is complete, the labeled oligonucleotide can be purified from excess dye and reaction components.
-
Ethanol Precipitation : Add 0.1 volumes of 3 M sodium acetate (B1210297) and 2.5-3 volumes of cold ethanol.[11] Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with cold 70% ethanol and air dry.
-
Gel Filtration : Alternatively, use a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled oligonucleotide (which elutes first) from the smaller, unreacted dye molecules.[13]
-
HPLC : For the highest purity, reverse-phase HPLC can be used for separation.
Storage and Handling
-
Storage : The lyophilized ATTO 425 azide solid should be stored at -20°C, protected from light and moisture.[2][6] When stored correctly, the product is stable for at least three years.[6]
-
Handling : Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[6] Stock solutions in anhydrous DMF or DMSO should be prepared fresh before use, as their stability can be limited.[6] Always protect dye solutions from light to prevent photobleaching.
References
- 1. ATTO 425 azide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ATTO 425 azide, 5mg - Applications | Products | Leica Microsystems [leica-microsystems.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
